2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyran ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
- Cyclocoumarol
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano3,2-cbenzopyran-5-one
Uniqueness
2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-7(8(11)12)5-2-3-13-4-6(5)9-10/h2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECOEMMNROFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCOCC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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